Tralkoxydim

描述

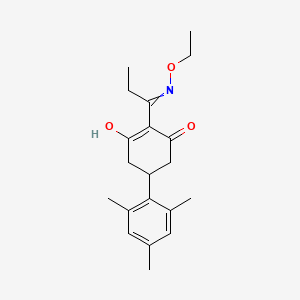

Structure

3D Structure

属性

IUPAC Name |

2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPEYARZIQXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034973 | |

| Record name | Tralkoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] | |

| Record name | Tralkoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 g/cu cm (dry); 1.13 g/cu cm (wet) | |

| Details | USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/ | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.78X10-9 mm Hg @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical material is 95% pure | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off white to pale pink solid, Colorless solid | |

CAS No. |

87820-88-0 | |

| Record name | Tralkoxydim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87820-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralkoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °C, MP: 99-104 °C /Technical/ | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tralkoxydim: A Technical Guide for Researchers

An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies of the selective herbicide Tralkoxydim.

Chemical Identity and Structure

This compound is the International Organization for Standardization (ISO)-approved common name for the cyclohexanedione oxime herbicide.[1] Its chemical structure is characterized by a 2-(1-(ethoxyimino)propyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one backbone.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one[2] |

| CAS Number | 87820-88-0[3][4][5][6][7] |

| Molecular Formula | C₂₀H₂₇NO₃[1][3][4] |

| Molecular Weight | 329.43 g/mol [1][8] |

| Canonical SMILES | CCC(=C1C(=O)CC(CC1=O)C2=C(C=C(C=C2C)C)C)NOCC[1] |

| PubChem CID | 135492483[2][9][10] |

Physicochemical Properties

This compound is a white to slightly yellow or orange crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 105 - 109 °C[3] |

| Boiling Point | Decomposes before boiling |

| Density | 1.16 g/cm³ |

| Vapor Pressure | 3.70 x 10⁻⁴ mPa (at 20 °C) |

| Water Solubility | 6.1 mg/L (at 20 °C, pH 7) |

| Solubility in Organic Solvents (at 20 °C) | Acetone (B3395972): 89,000 mg/L, Methanol: 25,000 mg/L |

| Octanol-Water Partition Coefficient (Log P) | 2.1 (at pH 7, 20 °C) |

| Dissociation Constant (pKa) | 4.3 (weak acid) |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, this compound disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass weeds.

The herbicidal activity of this compound is primarily observed in graminaceous species. Broadleaf plants are generally tolerant due to a less sensitive ACCase enzyme.

Caption: Mechanism of action of this compound.

Herbicidal Activity and Crop Selectivity

This compound is a post-emergence herbicide used to control a range of grass weeds in cereal crops. It is absorbed by the leaves and translocated to the growing points of the weed.

Table 3: Herbicidal Spectrum and Crop Selectivity of this compound

| Target Weeds | Tolerant Crops |

| Wild oats (Avena fatua) | Wheat (Triticum aestivum) |

| Green foxtail (Setaria viridis) | Barley (Hordeum vulgare) |

| Yellow foxtail (Setaria pumila) | |

| Annual ryegrass (Lolium rigidum) | |

| Persian darnel (Lolium persicum) |

Synthesis

The synthesis of this compound is a multi-step process. A general overview of a common synthetic route is as follows:

-

Condensation: 2,4,6-Trimethylbenzaldehyde is reacted with acetone to form an intermediate.

-

Reaction with Diethyl Malonate and Propionyl Chloride: The intermediate from the first step undergoes a reaction with diethyl malonate and propionyl chloride. This step involves simultaneous condensation and rearrangement to yield a second intermediate.

-

Reaction with Ethoxyamine: The final step involves the reaction of the second intermediate with ethoxyamine to produce this compound.

Caption: Generalized synthesis workflow for this compound.

Environmental Fate and Toxicology

Environmental Fate:

This compound is of moderate persistence in the soil environment. Its degradation is influenced by soil type and microbial activity. In water, its stability is pH-dependent, being more rapidly hydrolyzed under acidic conditions.

Toxicology:

This compound exhibits low to moderate acute toxicity to mammals. A summary of its toxicological data is provided in Table 4.

Table 4: Toxicological Data for this compound

| Test Organism | Route of Exposure | LD₅₀ / LC₅₀ |

| Rat (male) | Oral | 1324 mg/kg |

| Rat (female) | Oral | 934 mg/kg |

| Mouse (male) | Oral | 1231 mg/kg |

| Mouse (female) | Oral | 1100 mg/kg |

| Rat (male/female) | Dermal | >2000 mg/kg |

| Rainbow Trout (96h) | Aquatic | >7.2 mg/L |

| Daphnia magna (48h) | Aquatic | >9.8 mg/L |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ACCase activity in susceptible plants.

1. Enzyme Extraction:

- Homogenize young leaf tissue of a susceptible grass species (e.g., maize) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and 1% (w/v) PVPP).

- Centrifuge the homogenate at low speed to remove cell debris.

- Subject the supernatant to further centrifugation at high speed to pellet chloroplasts.

- Resuspend the chloroplast pellet in a suitable assay buffer.

2. ACCase Assay:

- The assay mixture should contain the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (as a tracer).

- Initiate the reaction by adding the enzyme extract.

- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C).

- Stop the reaction by adding acid (e.g., HCl).

- Dry the samples to remove unreacted ¹⁴CO₂.

- Quantify the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using liquid scintillation counting.

3. Inhibition Studies:

- Perform the ACCase assay in the presence of varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

- Include appropriate solvent controls.

- Calculate the concentration of this compound required for 50% inhibition (I₅₀) of ACCase activity.

// Nodes

Start [label="Plant Tissue\n(Susceptible Grass)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Step1 [label="Homogenization in\nExtraction Buffer"];

Step2 [label="Centrifugation\n(Low & High Speed)"];

Enzyme_Extract [label="Enzyme Extract\n(Chloroplasts)"];

Assay_Setup [label="Assay Mixture:\n- Enzyme Extract\n- ATP, MgCl₂, Acetyl-CoA\n- NaH¹⁴CO₃\n- this compound (or control)"];

Incubation [label="Incubation\n(e.g., 30°C)"];

Reaction_Stop [label="Stop Reaction\n(add HCl)"];

Drying [label="Drying"];

Measurement [label="Liquid Scintillation\nCounting"];

Analysis [label="Data Analysis\n(Calculate I₅₀)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Step1;

Step1 -> Step2;

Step2 -> Enzyme_Extract;

Enzyme_Extract -> Assay_Setup;

Assay_Setup -> Incubation;

Incubation -> Reaction_Stop;

Reaction_Stop -> Drying;

Drying -> Measurement;

Measurement -> Analysis;

}

Caption: Experimental workflow for an ACCase inhibition assay.

Herbicidal Efficacy Greenhouse/Field Trial

This protocol provides a framework for evaluating the efficacy of this compound on target weeds.

1. Experimental Design:

- Use a randomized complete block design with multiple replications.

- Establish plots or pots with a uniform population of the target weed species and the tolerant crop.

2. Herbicide Application:

- Apply this compound at various rates, including a control (no herbicide).

- Use a calibrated sprayer to ensure uniform application.

- Apply the herbicide at the recommended growth stage of the weeds.

3. Data Collection:

- Assess weed control visually at regular intervals after application (e.g., 7, 14, and 28 days). Use a rating scale (e.g., 0% = no control, 100% = complete control).

- Measure crop injury using a similar visual rating scale.

- At the end of the trial, harvest the above-ground biomass of weeds and crops from a defined area within each plot.

- Determine the dry weight of the biomass.

4. Data Analysis:

- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound rates on weed control and crop yield.

References

- 1. This compound (Ref: PP 604) [sitem.herts.ac.uk]

- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Herbicide Manufacturer Supplier, CAS NO 87820-88-0 | Suze Chemical [suzehg.com]

- 5. This compound CAS#: 87820-88-0 [m.chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 9. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tralkoxydim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway of Tralkoxydim, a selective post-emergence herbicide. The document outlines the core chemical reactions, intermediates, and experimental protocols relevant to its synthesis, with a focus on providing actionable data and visual representations for research and development professionals.

Introduction

This compound is a cyclohexanedione herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in the biosynthesis of fatty acids. This inhibition leads to the disruption of cell membrane formation and ultimately the death of susceptible grass weeds. The manufacturing of this compound involves a multi-step chemical synthesis, which has been optimized to streamline production and improve efficiency, notably by avoiding the purification of intermediate compounds in some commercial processes.[1]

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the condensation of an aromatic aldehyde with a ketone, followed by a series of reactions to construct the cyclohexanedione ring, and finally, the introduction of the ethoxyimino group. The key stages of the synthesis are:

-

Claisen-Schmidt Condensation: Formation of a chalcone-like intermediate.

-

Michael Addition: Addition of a malonic ester to the α,β-unsaturated ketone.

-

Acylation and Intramolecular Cyclization: Formation of the core cyclohexanedione ring structure.

-

Oximation: Introduction of the ethoxyimino functional group to yield the final product.

This pathway is designed for efficiency, and in industrial applications, may be carried out as a "one-pot" synthesis to some extent, minimizing the need for isolation and purification of intermediates.

Detailed Synthesis Pathway and Intermediates

The synthesis of this compound proceeds through several key intermediates. The following sections detail the reactions and the chemical structures of the compounds involved.

Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)but-3-en-2-one (Intermediate I)

The synthesis commences with a Claisen-Schmidt condensation of 2,4,6-trimethylbenzaldehyde (B22134) and acetone. This reaction is a base-catalyzed aldol (B89426) condensation followed by dehydration to form the α,β-unsaturated ketone, 4-(2,4,6-trimethylphenyl)but-3-en-2-one, which can be considered a chalcone (B49325) derivative.

Reaction: 2,4,6-Trimethylbenzaldehyde + Acetone → 4-(2,4,6-trimethylphenyl)but-3-en-2-one + H₂O

Step 2: Synthesis of Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate (Intermediate II)

The second step involves the Michael addition of diethyl malonate to the α,β-unsaturated ketone (Intermediate I). In this reaction, the enolate of diethyl malonate acts as a nucleophile and attacks the β-carbon of the chalcone derivative.

Reaction: 4-(2,4,6-trimethylphenyl)but-3-en-2-one + Diethyl malonate → Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate

Step 3: Synthesis of 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione (Intermediate III)

This step involves the acylation of the malonic ester intermediate (Intermediate II) with propionyl chloride, followed by an intramolecular Claisen condensation (Dieckmann condensation) to form the six-membered cyclohexanedione ring.

Reaction: Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate + Propionyl chloride → 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione + 2 EtOH + HCl

Step 4: Synthesis of this compound

The final step is the oximation of the β-triketone intermediate (Intermediate III) with ethoxyamine. The reaction typically occurs at the most reactive carbonyl group of the acyl side chain.

Reaction: 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione + Ethoxyamine → this compound + H₂O

Experimental Protocols

While specific industrial process parameters are often proprietary, the following provides general laboratory-scale protocols for the key reactions based on analogous chemical transformations.

Table 1: Experimental Protocols for this compound Synthesis

| Step | Reaction | Reactants & Reagents | General Conditions |

| 1 | Claisen-Schmidt Condensation | 2,4,6-Trimethylbenzaldehyde, Acetone, Sodium hydroxide (B78521) (catalyst) | The reaction is typically carried out in a solvent such as ethanol (B145695) or a mixture of ethanol and water at room temperature. The base catalyst (e.g., 10% NaOH solution) is added to a stirred solution of the aldehyde and ketone. The reaction mixture is stirred for several hours until a precipitate of the product forms. The product can be isolated by filtration and washed. |

| 2 | Michael Addition | 4-(2,4,6-trimethylphenyl)but-3-en-2-one, Diethyl malonate, Sodium ethoxide (catalyst) | Diethyl malonate is added to a solution of sodium ethoxide in ethanol to form the enolate. The chalcone derivative is then added to this solution. The reaction mixture is typically heated under reflux for several hours. After cooling, the reaction is worked up by acidification and extraction. |

| 3 | Acylation and Cyclization | Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate, Propionyl chloride, Magnesium ethoxide or other strong base | The malonic ester derivative is treated with a strong base like magnesium ethoxide in a suitable solvent (e.g., toluene (B28343) or xylene). Propionyl chloride is then added, and the mixture is heated to effect acylation and subsequent intramolecular cyclization. The reaction is followed by an acidic workup to yield the cyclohexanedione. |

| 4 | Oximation | 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione, Ethoxyamine hydrochloride, Sodium acetate (B1210297) or other base | The cyclohexanedione intermediate is dissolved in a solvent like ethanol. Ethoxyamine hydrochloride and a base such as sodium acetate are added, and the mixture is stirred, often at room temperature or with gentle heating, for several hours to form the oxime ether. The product is then isolated by extraction and purified. |

Quantitative Data

Quantitative data for the synthesis of this compound is not widely available in public literature. However, for analogous reactions, the following provides an indication of expected yields. It is important to note that yields in an industrial setting, where the process is highly optimized and may not involve intermediate purification, can be significantly higher.

Table 2: Anticipated Yields for this compound Synthesis Steps

| Step | Reaction | Typical Yield Range |

| 1 | Claisen-Schmidt Condensation | 70-90% |

| 2 | Michael Addition | 60-80% |

| 3 | Acylation and Cyclization | 50-70% |

| 4 | Oximation | 70-90% |

Visualization of the Synthesis Pathway

The following diagram illustrates the multi-step synthesis pathway of this compound, highlighting the key intermediates.

Caption: Synthesis pathway of this compound from starting materials to the final product.

Conclusion

The synthesis of this compound is a well-established process in industrial organic chemistry, involving a sequence of classical organic reactions. While the overall pathway is understood, the specific conditions and optimizations employed in large-scale production are often proprietary. This guide provides a foundational understanding of the synthetic route and the key chemical transformations involved, which can serve as a basis for further research and development in the field of herbicide synthesis. The provided experimental outlines, while general, offer a starting point for laboratory-scale synthesis and further investigation into this important agrochemical.

References

Tralkoxydim's Journey in the Earth: A Technical Guide to its Environmental Fate and Dissipation in Soil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and dissipation of tralkoxydim, a selective post-emergence herbicide, within the soil matrix. Understanding the persistence, transformation, and mobility of this herbicide is paramount for assessing its environmental impact and ensuring its responsible use in agriculture. This document provides a comprehensive overview of its degradation kinetics, influencing factors, and the methodologies employed to study these processes.

Dissipation and Degradation Kinetics

This compound's persistence in soil is relatively low, with dissipation rates influenced by a combination of biotic and abiotic factors. The rate of dissipation is typically quantified by the dissipation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Laboratory Studies

Under controlled laboratory conditions, the degradation of this compound has been investigated under both aerobic and anaerobic conditions. These studies provide insights into the intrinsic degradation potential of the herbicide in soil.

Table 1: Laboratory Dissipation Half-Life (DT50) of this compound in Various Soils

| Soil Type | Condition | DT50 (days) | pH | Reference |

| Jiangxi red soil | Aerobic | 5.1 | 4.8 | (Wu et al., 2017) |

| Taihu paddy soil | Aerobic | 7.7 | 6.8 | (Wu et al., 2017) |

| Northeast China black soil | Aerobic | 7.9 | 7.5 | (Wu et al., 2017) |

| Jiangxi red soil | Anaerobic (flooded) | 6.2 | 4.8 | (Wu et al., 2017) |

| Taihu paddy soil | Anaerobic (flooded) | 15.1 | 6.8 | (Wu et al., 2017) |

| Northeast China black soil | Anaerobic (flooded) | 19.8 | 7.5 | (Wu et al., 2017) |

| Not specified | Aerobic | 1.9 (typical) | Not specified | (AERU, University of Hertfordshire)[1] |

Field Studies

Field dissipation studies provide a more realistic assessment of this compound's persistence under actual agricultural conditions, integrating the effects of weather, soil heterogeneity, and microbial activity. Field dissipation half-lives for this compound are generally short, though they can vary with geographic location and soil characteristics.

Table 2: Field Dissipation Half-Life (DT50) of this compound

| Location/Soil Type | DT50 (days) | Reference |

| Various field studies | <1 to 35 | (PubChem)[2] |

| Sub-tropical conditions | Not specified | (J-GLOBAL)[3] |

Factors Influencing Dissipation

The rate at which this compound dissipates in the soil is not constant but is influenced by a variety of soil properties and environmental conditions.

-

Soil pH: Soil pH is a major factor affecting the degradation of this compound.[4] Hydrolysis, a key degradation pathway, is pH-dependent. For instance, the hydrolytic degradation half-life in water is 6.3 days at pH 5, but increases significantly at neutral and alkaline pH.[2] This suggests that this compound is less stable in acidic soils.

-

Soil Organic Matter: Soil organic matter can influence this compound dissipation through adsorption. Higher organic matter content can increase the adsorption of the herbicide to soil particles, which may reduce its availability for microbial degradation.[5]

-

Microbial Activity: Microbial degradation is a primary pathway for the breakdown of many herbicides in soil.[6] The composition and activity of the soil microbial community play a crucial role in the transformation of this compound.

-

Photolysis: On the soil surface, this compound can undergo photolysis, or breakdown by sunlight. The photolysis half-life of this compound on soil surfaces has been reported to be as short as 2.4 days.[2]

Degradation Pathway

The degradation of this compound in the environment involves a series of transformation reactions that lead to the formation of various metabolites. While a complete and definitive degradation pathway in soil is not fully elucidated in a single source, a putative pathway can be proposed based on metabolites identified in soil, aquatic, and animal metabolism studies. The primary transformation processes include hydrolysis, oxidation, and cyclization.

References

- 1. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]

- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dissipation of this compound Herbicide from Wheat Crop and Soil under Sub-tropical Conditions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. my.ucanr.edu [my.ucanr.edu]

Tralkoxydim hydrolysis and photolysis rates

An In-Depth Technical Guide on the Hydrolysis and Photolysis of Tralkoxydim

This technical guide provides a comprehensive overview of the hydrolysis and photolysis rates of the herbicide this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the environmental fate of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes degradation pathways.

Introduction to this compound

This compound is a selective, systemic, post-emergence herbicide used to control grass weeds in cereal crops[1][2]. It belongs to the cyclohexanedione oxime group of herbicides[3]. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis, thereby disrupting cell division in the growing points of susceptible plants[2]. Understanding its degradation in the environment through processes like hydrolysis and photolysis is crucial for assessing its environmental persistence and potential impact.

Hydrolysis of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution.

Hydrolysis Rate Data

The stability of this compound in aqueous solutions is significantly influenced by pH. It is most stable in neutral to alkaline conditions and degrades more rapidly in acidic environments. The hydrolysis half-life (DT50) data is summarized in the table below.

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 5 | 25 | 6.3 days | [4] |

| 7 | 25 | 114 days | [4] |

| 9 | 25 | 1594 days | [4] |

At pH 9, it was noted that after 28 days, 87% of the compound remained unchanged[4].

Experimental Protocols for Hydrolysis Studies

Detailed experimental protocols for the hydrolysis of this compound are not extensively available in the provided search results. However, standard guidelines for pesticide hydrolysis studies, such as those from the OECD or EPA, are typically followed. A general methodology would involve:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., pH 5, 7, and 9) to maintain constant pH throughout the experiment.

-

Application of this compound: A known concentration of radiolabeled or non-radiolabeled this compound is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and identify any major degradation products.

-

Data Analysis: The degradation rate constant and the half-life (DT50) are calculated from the disappearance curve of the parent compound, typically assuming first-order kinetics.

Photolysis of this compound

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. It is a key abiotic degradation pathway for many pesticides in the environment, particularly in surface waters and on soil or plant surfaces.

Photolysis Rate Data

This compound is susceptible to rapid degradation by light, especially in clear water. The presence of substances like humic acids in natural waters can slow down this process.

| Medium | Half-life (DT50) | Reference |

| Ultrapure Water | 1.1 hours | [5] |

| River Water | 5.1 hours | [5] |

| Water (unspecified) | 19.3 days (calculated) | [4] |

The significant difference between the observed half-lives in ultrapure/river water and the calculated half-life may be due to different experimental conditions or calculation methods. The rapid degradation in the study involving ultrapure and river water suggests that photolysis is a major dissipation pathway for this compound in aquatic environments[5].

Experimental Protocols for Photolysis Studies

The study of this compound photodegradation involved the following general steps[5]:

-

Sample Preparation: Solutions of this compound were prepared in different water types, including ultrapure water, spring water, and river water, to simulate various environmental conditions[5].

-

Irradiation: The solutions were exposed to a light source that simulates natural sunlight. For similar compounds, experiments have been conducted using a Suntest CPS+ sunlight simulator equipped with a xenon arc lamp[6].

-

Control Samples: Dark controls are maintained under the same conditions (except for light exposure) to differentiate between photolytic and other degradation processes like hydrolysis.

-

Sampling and Analysis: Samples are collected at various time points during the irradiation. The concentration of this compound and its transformation products are monitored using advanced analytical techniques like High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)[5][6]. This allows for the identification and quantification of the parent compound and its photoproducts.

-

Kinetic Analysis: The rate of photodegradation and the corresponding half-life (DT50) are determined by plotting the concentration of this compound against time.

Photodegradation Pathway of this compound

The photolysis of this compound in aquatic media leads to the formation of several degradation products. The primary degradation pathways identified include photoisomerization, cleavage of the N-O bond of the oxime group, and cyclization[5]. The major degradation product is this compound imine, formed through the photolysis of the oxime's N-O bond[5].

The proposed photodegradation pathway is illustrated in the diagram below.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound (Ref: PP 604) [sitem.herts.ac.uk]

- 3. 4farmers.com.au [4farmers.com.au]

- 4. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Tralkoxydim Selectivity in Cereal Crops: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tralkoxydim, a cyclohexanedione (DIM) herbicide, provides effective post-emergence control of grass weeds in cereal crops such as wheat and barley. Its mechanism of action relies on the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The selectivity of this compound in cereals is not due to a difference in the target enzyme's sensitivity but is primarily achieved through a rapid metabolic detoxification of the herbicide in the crop plants. This process, primarily mediated by cytochrome P450 monooxygenases (CYPs), converts this compound into non-phytotoxic metabolites before it can accumulate to lethal levels at the target site. In contrast, susceptible grass weeds metabolize the herbicide at a much slower rate, leading to ACCase inhibition and eventual plant death. The co-application of herbicide safeners, such as cloquintocet-mexyl, further enhances this selectivity margin by inducing the expression of genes encoding these detoxification enzymes in the crop, without affecting the weed's metabolic capacity. This guide delves into the biochemical and molecular basis of this selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Mechanism of Action and Target Site

This compound, along with other aryloxyphenoxypropionate (FOP) and cyclohexanedione (DIM) herbicides, targets the plastidic acetyl-CoA carboxylase (ACCase) in grasses.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage, ultimately resulting in the cessation of growth and death of the plant.[3]

The ACCase of most grass species (Poaceae), including cereal crops and weeds, is of a homomeric, eukaryotic-type, which is sensitive to these herbicides.[2][4] In contrast, dicotyledonous plants possess a heteromeric, prokaryotic-type ACCase in their plastids, which is inherently insensitive to these chemical families, providing a natural basis for selectivity between grasses and broadleaf crops.[5]

The Basis of Selectivity in Cereals: Metabolic Detoxification

The selectivity of this compound for controlling grass weeds within grass crops like wheat and barley is not based on differences in the ACCase enzyme itself, but rather on the differential rates of herbicide metabolism.[6] Cereal crops possess a robust enzymatic system capable of rapidly detoxifying this compound, while susceptible weeds lack this efficient metabolic capacity.

The Role of Cytochrome P450 Monooxygenases

The primary drivers of this compound metabolism in wheat and barley are cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes catalyze Phase I detoxification reactions, typically involving oxidation, which renders the herbicide molecule more water-soluble and susceptible to further degradation or conjugation.[8] While the specific CYPs involved in this compound metabolism are a subject of ongoing research, studies have implicated members of the CYP71, CYP72, CYP76, and CYP81 families in the detoxification of various selective herbicides in wheat.[6]

The metabolic process involves the hydroxylation of the this compound molecule, followed by further modifications that lead to its inactivation.[7]

The Role of Herbicide Safeners

To enhance the margin of selectivity and protect the crop from potential injury, this compound is often formulated or co-applied with a herbicide safener, such as cloquintocet-mexyl.[6] Safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on the target weed.[9] They function by inducing the expression of genes encoding detoxification enzymes, most notably CYPs and glutathione (B108866) S-transferases (GSTs), in the crop plant.[6][10] This induction leads to an accelerated rate of herbicide metabolism and detoxification in the crop, further widening the gap in metabolic capacity between the crop and the weed.[6] Importantly, safeners do not enhance the metabolic capabilities of the weed species.[10]

Quantitative Data on Selectivity

The differential sensitivity to this compound between cereal crops and susceptible weeds can be quantified through enzyme inhibition assays and whole-plant dose-response studies.

| Parameter | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) | Wild Oat (Avena fatua) | Reference |

| ACCase Sensitivity (IC50) | Sensitive | Sensitive | Sensitive | [1][5] |

| Metabolism Rate | High | High | Low | [6][7] |

| Effect of Safener (Cloquintocet-mexyl) | Increased Metabolism | Increased Metabolism | No Effect | [6][10] |

Experimental Protocols

ACCase Inhibition Assay (Radioisotope-Based)

This protocol describes a method to determine the in vitro inhibition of ACCase by this compound.

1. Enzyme Extraction:

- Homogenize fresh leaf tissue from the desired species (e.g., wheat, wild oat) in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT).

- Filter the homogenate and centrifuge at high speed (e.g., 25,000 x g) to remove cell debris. The supernatant contains the crude enzyme extract.

- Determine the protein concentration of the extract using a standard method like the Bradford assay.

2. Assay Reaction:

- Prepare a reaction mixture containing buffer, ATP, acetyl-CoA, and radiolabeled bicarbonate ([14C]HCO3-).

- Add various concentrations of this compound (dissolved in a suitable solvent like acetone) to the reaction tubes. Include a control with no herbicide.

- Initiate the reaction by adding the enzyme extract.

- Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10-20 minutes).

3. Termination and Measurement:

- Stop the reaction by adding a strong acid (e.g., 6 M HCl), which also removes unreacted [14C]HCO3-.

- Dry the samples and add a scintillation cocktail.

- Measure the incorporated radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the rate of ACCase activity as nmol of [14C]HCO3- incorporated per minute per mg of protein.

- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).[7]

Herbicide Metabolism Study (Using Radiolabeled this compound)

This protocol outlines a method to compare the rate of this compound metabolism in different plant species.

1. Plant Treatment:

- Grow wheat and wild oat plants to a specific growth stage (e.g., 2-3 leaves).

- Apply a solution containing radiolabeled ([14C]) this compound to a specific leaf of each plant using a microsyringe.

2. Sample Harvesting and Extraction:

- At various time points after treatment (e.g., 6, 24, 48, 72 hours), harvest the plants.

- Wash the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed herbicide.

- Separate the plant into different parts (treated leaf, shoots, roots).

- Homogenize the plant parts and extract the radioactive compounds using a suitable solvent system (e.g., acetonitrile:water).

3. Analysis:

- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

- This will separate the parent [14C]this compound from its [14C]metabolites.

- Quantify the amount of parent herbicide and each metabolite at each time point.

4. Data Analysis:

- Calculate the percentage of the applied radioactivity that was absorbed, translocated, and metabolized over time.

- Determine the half-life of this compound in each plant species to quantitatively compare metabolism rates.[11]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows described in this guide.

Conclusion

The selectivity of the herbicide this compound in cereal crops is a well-defined example of metabolic detoxification. While the target enzyme, ACCase, is sensitive in both the crop and the weed, the ability of wheat and barley to rapidly metabolize the herbicide into inactive compounds, a process enhanced by safeners, is the cornerstone of its selective action. Understanding these intricate mechanisms at a quantitative and procedural level is paramount for the development of new, more effective, and safer herbicides, as well as for managing the evolution of metabolic resistance in weed populations. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.

References

- 1. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tralkoxydim: Absorption, Translocation, and Metabolism in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide engineered for the control of grass weeds, particularly wild oats (Avena fatua) and green foxtail (Setaria viridis), in cereal crops like wheat and barley. Its efficacy is rooted in its systemic properties, which allow it to be absorbed by the foliage and translocated to its sites of action. This compound's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1] This disruption of lipid production is vital for cell membrane integrity and growth, leading to the eventual death of susceptible grass species. Dicotyledonous plants are naturally tolerant due to a structurally different, insensitive form of the ACCase enzyme. This guide provides a comprehensive overview of the absorption, translocation, and metabolic pathways of this compound in plants, details the experimental protocols used to elucidate these processes, and presents quantitative data based on studies of closely related ACCase-inhibiting herbicides.

Mode of Action: ACCase Inhibition

This compound, along with other cyclohexanedione ('dim') and aryloxyphenoxypropionate ('fop') herbicides, targets the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. In susceptible grasses, the inhibition of ACCase halts the production of malonyl-CoA, a crucial building block for lipids.[2] This cessation of lipid synthesis prevents the formation of new cell membranes, which is essential for cell division and plant growth. Consequently, the herbicide's effects are most pronounced in meristematic tissues—the growing points of the plant—leading to symptoms such as growth cessation, necrosis, and eventual plant death.

Herbicide Fate in Plants: A Three-Phase Journey

The effectiveness of a systemic herbicide like this compound is contingent on its successful journey through the plant, which can be broken down into three core phases: absorption into the leaf tissue, translocation to the meristems, and metabolism into various byproducts.

Foliar Absorption

This compound is applied to the foliage and must penetrate the waxy outer layer of the leaf, known as the cuticle, to enter the plant. This process is primarily driven by diffusion, moving from a high concentration on the leaf surface to a low concentration inside the leaf. The lipophilic nature of this compound facilitates its movement across the lipid-based cuticle.

Systemic Translocation

Once absorbed, this compound is translocated throughout the plant. As a systemic herbicide, it moves primarily via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth (sinks), such as the shoot and root meristems. This efficient, source-to-sink movement ensures the active compound reaches its target sites where it can exert its phytotoxic effects.

Metabolism

Plants possess enzymatic systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, that can metabolize herbicides into less toxic forms. The selectivity of this compound between tolerant crops (e.g., wheat) and susceptible weeds (e.g., wild oat) is often attributed to the crop's ability to metabolize the herbicide more rapidly. Common metabolic transformations for this class of herbicides include hydrolysis, hydroxylation, and subsequent conjugation with sugars (e.g., glucose) or other endogenous molecules. These conjugated metabolites are generally more water-soluble and can be sequestered in the vacuole or cell wall, effectively detoxifying them.

Quantitative Analysis

Table 1: Foliar Absorption of a Representative ¹⁴C-ACCase Inhibitor (% of Applied Radioactivity)

| Time After Treatment (Hours) | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |

| 6 | 25.5 ± 3.1 | 22.8 ± 2.5 |

| 12 | 45.2 ± 4.5 | 40.1 ± 3.9 |

| 24 | 68.9 ± 5.2 | 65.4 ± 4.8 |

| 48 | 80.1 ± 6.3 | 78.5 ± 5.9 |

| 72 | 85.3 ± 5.8 | 83.2 ± 6.1 |

Note: Data is illustrative and based on typical absorption patterns for lipophilic, foliar-applied herbicides. Absorption is often rapid in the initial hours and plateaus as the deposit on the leaf surface is depleted.

Table 2: Translocation of Absorbed ¹⁴C-ACCase Inhibitor at 72 Hours After Treatment (% of Absorbed Radioactivity)

| Plant Part | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |

| Treated Leaf | 88.5 ± 4.1 | 92.3 ± 3.7 |

| Shoots Above Treated Leaf | 5.8 ± 1.2 | 3.5 ± 0.9 |

| Shoots Below Treated Leaf & Crown | 4.2 ± 0.9 | 2.9 ± 0.7 |

| Roots | 1.5 ± 0.4 | 1.3 ± 0.3 |

| Total Translocated | 11.5 | 7.7 |

Note: Data is illustrative. Typically, only a fraction of the absorbed herbicide is translocated from the treated leaf. Even small amounts are effective due to accumulation in sensitive meristematic tissues.

Table 3: Metabolic Profile of a Representative ¹⁴C-ACCase Inhibitor in Foliage at 48 Hours After Treatment (% of Total Absorbed Radioactivity)

| Compound | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |

| Parent Herbicide | 45.7 ± 5.1 | 15.2 ± 2.8 |

| Hydrolyzed Acid | 30.1 ± 4.2 | 20.5 ± 3.1 |

| Hydroxylated Metabolites | 12.5 ± 2.5 | 35.8 ± 4.5 |

| Polar Conjugates | 11.7 ± 2.1 | 28.5 ± 3.9 |

Note: Data is illustrative. The key difference conferring tolerance is often the rapid conversion of the active parent compound into hydroxylated and conjugated metabolites in the tolerant species.

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants is predominantly carried out using radiolabeled compounds, typically with Carbon-14 (¹⁴C). The following sections detail the standard protocols for these investigations.

Plant Material and Growth Conditions

-

Species: Seeds of the test species (e.g., Triticum aestivum and Avena fatua) are sown in pots containing a standardized potting mix.

-

Growth Environment: Plants are grown in a controlled environment, such as a greenhouse or growth chamber, with defined temperature, humidity, and photoperiod (e.g., 22°C/18°C day/night, 60% relative humidity, 16-hour photoperiod) to ensure uniformity.

-

Staging: Experiments are conducted when plants reach a specific growth stage, typically the 2- to 3-leaf stage, to ensure consistency.

Radiolabeled Herbicide Application

-

Treatment Solution: A treatment solution is prepared containing the ¹⁴C-labeled this compound, a commercial formulation of the herbicide, and any recommended adjuvants (e.g., surfactants) to mimic field application. The final solution has a known specific activity (e.g., in Becquerels per microliter).

-

Application: A precise volume of the radiolabeled solution (e.g., 10 µL) is applied to a specific location on the adaxial (upper) surface of a single leaf (often the second true leaf) using a micro-syringe.[3] The droplets are allowed to dry before the plants are returned to the growth chamber.

Absorption Measurement

-

Harvesting: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours after treatment), plants are harvested.

-

Leaf Wash: The treated leaf is excised and washed with a solvent solution (e.g., 10% ethanol (B145695) with a non-ionic surfactant) to remove any unabsorbed herbicide from the leaf surface.

-

Quantification: The radioactivity in the leaf wash solution is quantified using Liquid Scintillation Counting (LSC). The amount of absorbed ¹⁴C is calculated by subtracting the amount recovered in the wash from the total amount applied.

-

Absorption (%) = [(Total Applied Bq - Leaf Wash Bq) / Total Applied Bq] x 100

-

Translocation and Distribution Analysis

-

Sectioning: After the leaf wash, the remainder of the plant is sectioned into various parts: shoots above the treated leaf, shoots below the treated leaf, crown, and roots.

-

Combustion: Each plant section, including the washed treated leaf, is dried and combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a specialized scintillation cocktail.

-

Quantification: The radioactivity in each trapped sample is quantified by LSC.

-

Data Expression: Translocation is typically expressed as the percentage of the total absorbed radioactivity found in each plant part.

Metabolism Analysis

-

Extraction: Plant tissues (particularly from the treated leaf) are ground in a solvent like acetone (B3395972) or methanol (B129727) to extract the radioactive compounds.

-

Separation: The extracts are concentrated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods separate the parent this compound from its various metabolites based on their chemical properties.

-

Detection: A radio-detector connected to the HPLC or a phosphorimager for TLC is used to quantify the amount of radioactivity in each separated peak or spot, allowing for the determination of the relative abundance of the parent compound and its metabolites.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the action of this compound and the experimental methods used to study it.

References

Tralkoxydim: A Technical Guide to its Molecular Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical class.[1] It is widely utilized for the control of grass weeds in various cereal crops, including wheat and barley.[2][3] The herbicidal efficacy of this compound stems from its specific inhibition of a crucial enzyme in plant lipid metabolism, leading to the disruption of cell membrane synthesis and ultimately, plant death. This technical guide provides an in-depth exploration of the molecular basis of this compound's herbicidal activity, detailing its mechanism of action, the molecular basis of resistance, and the experimental protocols used to elucidate these functions.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of this compound is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the fatty acid biosynthesis pathway.[4][5][6] ACCase facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for the synthesis of fatty acids.[7][8] These fatty acids are essential components of cell membranes and are vital for plant growth and development.

This compound acts as a potent and selective inhibitor of the plastidic ACCase found in grasses.[9][10] By binding to the carboxyltransferase (CT) domain of the enzyme, this compound prevents the carboxylation of acetyl-CoA, thereby halting the production of malonyl-CoA.[7] This disruption of fatty acid synthesis leads to a cessation of cell division and growth in the meristematic tissues of susceptible grass species.[11] Visible symptoms of this compound application, such as chlorosis and necrosis of new leaves, typically appear several days after treatment, culminating in the death of the weed.[9]

Broadleaf plants are naturally tolerant to this compound due to the presence of a less sensitive form of the ACCase enzyme.[9]

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's inhibitory action on plant growth.

Quantitative Data: ACCase Inhibition

The inhibitory potency of this compound against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to reduce the enzyme's activity by 50%.

| Herbicide | Target Species | IC50 (µM) | Reference |

| This compound | Setaria viridis (Green Foxtail) - Susceptible | Not explicitly stated, but R biotype was 5.8- to 625.0-fold less sensitive to various ACCase inhibitors | [12] |

| This compound | Lolium spp. - Homozygous 1781, 2078, or 2088 mutants | Resistant to this compound | [10] |

| This compound | Zea mays (Maize) | ~1 µM caused ~40% inhibition | [13][14] |

Molecular Basis of Resistance

The repeated use of ACCase-inhibiting herbicides, including this compound, has led to the evolution of resistant weed biotypes.[1][3] Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[15][16]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and results from mutations in the gene encoding the ACCase enzyme.[16][17] These mutations lead to amino acid substitutions in the herbicide-binding site of the enzyme, reducing the binding affinity of this compound and rendering the enzyme less sensitive to inhibition.[17] Several specific mutations in the carboxyltransferase (CT) domain of the ACCase gene have been identified that confer resistance to cyclohexanediones.[10][15]

Signaling Pathway of Target-Site Resistance

References

- 1. 4farmers.com.au [4farmers.com.au]

- 2. youtube.com [youtube.com]

- 3. apparentag.com.au [apparentag.com.au]

- 4. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Resistance to ACCase inhibitor herbicides in a green foxtail (Setaria viridis) biotype in Europe | Weed Science | Cambridge Core [cambridge.org]

- 13. academic.oup.com [academic.oup.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. cambridge.org [cambridge.org]

- 16. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uppersouthplatte.org [uppersouthplatte.org]

Tralkoxydim: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide tralkoxydim concerning non-target organisms. The information presented herein is intended to support environmental risk assessments and further research into the ecological impact of this chemical.

Avian Toxicity

The potential risk of this compound to avian species has been evaluated through acute oral and dietary toxicity studies, as well as reproductive toxicity assessments.

Table 1: Avian Toxicological Data for this compound

| Endpoint | Species | Value | Unit | Reference |

| Acute Oral LD50 | Mallard duck (Anas platyrhynchos) | >3,020 | mg/kg bw | [1][2] |

| Acute Oral LD50 | Birds (unspecified) | >2,250 | mg/kg bw | [1][2] |

| 5-day Dietary LC50 | Birds (unspecified) | >5,620 | ppm | [1][2] |

Experimental Protocols: Avian Toxicity

Avian toxicity studies for pesticides like this compound are typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): This test is generally performed according to OECD Guideline 223 . The study involves a single oral dose of the test substance administered to birds (e.g., quail or ducks) that have been fasted. The animals are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

-

Dietary Toxicity (LC50): The OECD Guideline 205 is the standard protocol for this test. Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a minimum of three days of observation on a normal diet. The LC50, the dietary concentration expected to cause mortality in 50% of the test birds, is determined.

-

Reproductive Toxicity: OECD Guideline 206 outlines the methodology for assessing the potential effects of a substance on avian reproduction. Adult birds are fed a diet containing the test substance for an extended period, covering a full reproductive cycle. Endpoints such as egg production, fertility, hatchability, and chick survival are evaluated to determine the No-Observed-Effect Concentration (NOEC).

Aquatic Toxicity

The impact of this compound on aquatic ecosystems is assessed by examining its toxicity to fish, aquatic invertebrates, and algae.

Table 2: Aquatic Toxicological Data for this compound

| Endpoint | Species | Value | Unit | Reference |

| 96-hour LC50 | Rainbow trout (Oncorhynchus mykiss) | >7.2 | mg/L | [1][2] |

| 96-hour LC50 | Bluegill sunfish (Lepomis macrochirus) | >6.1 | mg/L | [1][2] |

No specific data was found for aquatic invertebrates and algae in the provided search results.

Experimental Protocols: Aquatic Toxicity

Standardized OECD guidelines are employed to ensure the reliability and comparability of aquatic toxicity data.

-

Fish, Acute Toxicity Test (LC50): As described in OECD Guideline 203 , fish are exposed to the test substance in water for a 96-hour period.[2][3][4][5][6] Mortality and sublethal effects are observed, and the LC50 is calculated. The test can be conducted under static, semi-static, or flow-through conditions.

-

Daphnia sp., Acute Immobilisation Test (EC50): Following OECD Guideline 202 , juvenile daphnids (water fleas) are exposed to the test substance for 48 hours.[7][8][9][10][11] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (EC50): OECD Guideline 201 specifies the protocol for this test.[12][13][14][15][16] A culture of exponentially growing algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 for growth rate or yield is calculated.

-

Daphnia magna Reproduction Test (NOEC): This chronic toxicity test, outlined in OECD Guideline 211 , assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[1][17][18][19][20] The highest concentration at which no adverse effects on reproduction are observed is determined as the NOEC.

Terrestrial Invertebrate Toxicity

The risk to terrestrial invertebrates is primarily evaluated through studies on honeybees and earthworms.

Table 3: Terrestrial Invertebrate Toxicological Data for this compound

| Endpoint | Species | Value | Unit | Reference |

| Honeybee Toxicity | Apis mellifera | Relatively Nontoxic | - | [12] |

No specific quantitative data for honeybees or earthworms was found in the provided search results.

Experimental Protocols: Terrestrial Invertebrate Toxicity

-

Honeybees, Acute Oral and Contact Toxicity Tests (LD50): OECD Guidelines 213 (Oral) and 214 (Contact) are the standard methods.[21][22][23][24][25][26][27][28][29] In the oral test, bees are fed a sucrose (B13894) solution containing the test substance. In the contact test, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD50.

-

Earthworm, Acute Toxicity Test (LC50): This test is conducted according to OECD Guideline 207 . Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. The LC50 is calculated based on mortality.

-

Earthworm, Reproduction Test (NOEC): OECD Guideline 222 is a sub-chronic test that evaluates the effects of a substance on earthworm reproduction and biomass over an 8-week period.[30][31][32][33][34] The NOEC for reproductive output is a key endpoint.

Mammalian Toxicity

While the primary focus of this guide is on non-target wildlife, a brief overview of mammalian toxicity is relevant for a comprehensive understanding of this compound's toxicological profile.

Table 4: Mammalian Toxicological Data for this compound

| Endpoint | Species | Value | Unit | Reference |

| Acute Oral LD50 | Rat (male) | 1,258 | mg/kg bw | [1][2] |

| Acute Oral LD50 | Rat (female) | 934 | mg/kg bw | [1][2] |

| Dermal LD50 | Rat | >2,000 | mg/kg bw | [1][2] |

| Teratogenicity | Rat | 30 | mg/kg | [1][2] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of an environmental risk assessment for a substance like this compound, the following diagram illustrates the key stages and decision points.

Caption: Environmental Risk Assessment Workflow for Pesticides.

References

- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. eurofins.com.au [eurofins.com.au]

- 6. oecd.org [oecd.org]

- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 10. eurofins.com.au [eurofins.com.au]

- 11. oecd.org [oecd.org]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 14. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. content.fera.co.uk [content.fera.co.uk]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. testinglab.com [testinglab.com]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. biotecnologiebt.it [biotecnologiebt.it]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. OECD 222 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to the Geometrical Isomers of Tralkoxydim and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralkoxydim, a post-emergence graminicide, belongs to the cyclohexanedione oxime ether class of herbicides. Its herbicidal efficacy is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The presence of a carbon-nitrogen double bond in the oxime ether moiety of this compound gives rise to geometric isomerism, resulting in the existence of (E)- and (Z)-isomers. This technical guide provides a comprehensive overview of the synthesis, separation, and differential biological activity of these isomers. Drawing upon data from analogous cyclohexanedione herbicides, this document elucidates the stereochemical influence on herbicidal potency and outlines detailed experimental protocols for further investigation.

Introduction

This compound is a selective, systemic herbicide absorbed by the leaves and translocated to the growing points of grass weeds.[1] It is primarily used for the control of wild oats (Avena fatua) and other grass weeds in cereal crops.[2] The molecular mode of action for this compound, and other cyclohexanedione herbicides, is the inhibition of the ACCase enzyme.[1][3] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][3] Inhibition of ACCase leads to a cessation of lipid synthesis, resulting in the breakdown of cell membrane integrity and ultimately, plant death.

The chemical structure of this compound features an oxime ether group, which restricts rotation around the C=N double bond, leading to the formation of two distinct geometrical isomers: (E)-Tralkoxydim and (Z)-Tralkoxydim.[1] The spatial arrangement of the substituents around this double bond can significantly impact the molecule's interaction with its biological target. While the commercial formulation of many cyclohexanedione oxime herbicides is predominantly the (E)-isomer, the potential for isomerization to the less active or inactive (Z)-isomer under environmental conditions such as sunlight and temperature necessitates a thorough understanding of the biological activity of each isomer.[4]

Geometrical Isomers and Biological Activity

A study on Alloxydim (B13751712) demonstrated that the (E)-isomer is the herbicidally active form , while the (Z)-isomer exhibits little to no phytotoxic effect .[4] This suggests that the specific geometric configuration of the (E)-isomer is crucial for binding to and inhibiting the ACCase enzyme.

Quantitative Data from a Structurally Similar Herbicide (Alloxydim)

To illustrate the differential activity of geometrical isomers in this herbicide class, the following table summarizes the findings from a study on Alloxydim. It is important to note that while this compound and Alloxydim share the same mode of action and structural class, the specific values for this compound may differ.

| Herbicide Isomer/Mixture | Target Species | Parameter | Value (mg L⁻¹) | Efficacy |

| (E)-Alloxydim | Wheat (Triticum aestivum) | IC₅₀ (root length) | 0.37 | High |

| (E/Z)-Alloxydim Mixture (42:58) | Wheat (Triticum aestivum) | IC₅₀ (root length) | 0.70 | Reduced |

Data sourced from a phytotoxic study on the E/Z isomers of the herbicide alloxydim in wheat.[4]

Mechanism of Action: ACCase Inhibition

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] This enzyme exists in two main forms in plants: a homomeric form found in the plastids of most grasses, and a heteromeric form in the plastids of most dicotyledonous plants and the cytosol of all plants. The selectivity of this compound and other graminicides is due to their potent inhibition of the homomeric ACCase found in grasses, while having minimal effect on the heteromeric form.

The inhibition of ACCase disrupts the first committed step in fatty acid biosynthesis, which is the carboxylation of acetyl-CoA to malonyl-CoA. This leads to a depletion of fatty acids, which are essential for the formation of cell membranes, cuticle, and other vital cellular components. The resulting loss of membrane integrity and cessation of growth ultimately leads to the death of the susceptible grass weed.

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, separation, and biological evaluation of this compound's geometrical isomers. These protocols are based on established methods for cyclohexanedione oxime herbicides and can be adapted for specific research needs.

Synthesis of this compound

The synthesis of this compound is a multi-step process.[1] A general outline is as follows:

-

Intermediate 1 Formation: Reaction of 2,4,6-trimethylbenzaldehyde (B22134) with acetone (B3395972).

-

Intermediate 2 Formation: The first intermediate is reacted with diethyl malonate and propionyl chloride, which undergoes condensation and rearrangement.

-

This compound Formation: The second intermediate is reacted with ethoxyamine to yield this compound as a mixture of (E) and (Z) isomers.[1]

Note: This synthesis typically produces a mixture of (E) and (Z) isomers. Stereoselective synthesis to favor the (E)-isomer would require specialized chiral catalysts and reaction conditions, which are not detailed in the general literature for this compound.

Isomerization and Separation

4.2.1. Thermal Isomerization to Obtain a (Z)-Isomer Enriched Mixture

Based on a protocol for Alloxydim, a mixture enriched in the (Z)-isomer of this compound can be obtained through thermal isomerization.[4]

-

Prepare a stock solution of (E)-Tralkoxydim in a suitable solvent (e.g., methanol) at a concentration of 20 mg L⁻¹.

-

Heat the solution in a thermostatic bath at 80°C for 40 minutes.

-

Remove the solvent using a vacuum centrifuge.

-